molecular formula C12H15NOS B2710065 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one CAS No. 1184748-02-4

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one

Número de catálogo: B2710065
Número CAS: 1184748-02-4
Peso molecular: 221.32
Clave InChI: LBGDCXIUFNWKTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Thienopyridine Chemistry

The foundational work in thienopyridine chemistry began in the early 1970s with the accidental discovery of ticlopidine’s antiplatelet effects during anti-inflammatory drug screenings. Researchers at Porcor (now Sanofi) synthesized thienopyridine derivatives from tinoridine analogs, observing unexpected inhibition of adenosine diphosphate-induced platelet aggregation. This discovery marked a paradigm shift in cardiovascular therapeutics, as it introduced a novel mechanism distinct from aspirin’s cyclooxygenase inhibition.

Ticlopidine’s clinical adoption in 1978 faced challenges due to hematological toxicity, prompting the development of second-generation analogs. Clopidogrel, approved in 1998, addressed these issues partially but revealed metabolic limitations tied to cytochrome P450 polymorphisms. The elucidation of the P2Y12 receptor in 2001 clarified thienopyridines’ mechanism, catalyzing rational drug design. Contemporary efforts focus on optimizing metabolic activation pathways and reducing interpatient variability, as seen in prasugrel and ticagrelor derivatives.

Evolution of Chalcone-Based Pharmacophores

Chalcones, structurally defined by their 1,3-diaryl-2-propen-1-one backbone, have been extensively studied for their broad-spectrum bioactivities. Early research highlighted their role as Michael reaction acceptors, enabling covalent modification of biological targets. The pyrazoline derivatives of chalcones, such as compounds 1a–c , demonstrated enhanced antibacterial potency through pharmacophore alignment studies.

Modern chalcone design integrates computational modeling to identify critical hydrogen bond acceptors and aromatic features. For instance, virtual screening of a 200,000-compound library identified chalcone-like hit 3 , which shared pharmacophoric elements with pyrazoline inhibitors. This approach has enabled the systematic exploration of chalcone derivatives, particularly in antimicrobial and anticancer contexts.

Rationale for Hybridization Strategy in Medicinal Chemistry

Hybrid molecules combining thienopyridine and chalcone motifs aim to merge thienopyridine’s receptor-targeting specificity with chalcone’s electrophilic reactivity. The thieno[3,2-c]pyridine core provides a rigid scaffold for spatial orientation of substituents, while the α,β-unsaturated ketone in chalcones facilitates covalent interactions with nucleophilic residues in target proteins.

Pharmacophore models of hybrid structures reveal complementary features:

Feature Thienopyridine Contribution Chalcone Contribution
Aromatic ring systems Bicyclic heterocycle Diaryl propenone
Hydrogen bond acceptors Pyridine nitrogen Ketone oxygen
Electrophilic sites Sulfur atom α,β-unsaturated ketone

This synergy enhances target engagement, as demonstrated in hybrid inhibitors showing dual activity against platelet aggregation and microbial pathogens.

Current Research Landscape on Thieno[3,2-c]pyridine Derivatives

Recent synthetic breakthroughs have expanded access to thieno[3,2-c]pyridine derivatives. Metal-free protocols using ethoxycarbonylsulfonium salts enable regioselective C–H thiolation of alkynylpyridines, yielding substituted thienopyridines in high selectivity. Alternative routes employ triazole intermediates for denitrogenative transformations, avoiding transition-metal catalysts and enabling gram-scale production.

Propiedades

IUPAC Name

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-3-10-9-6-8-15-11(9)5-7-13(10)12(14)4-2/h4,6,8,10H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGDCXIUFNWKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1C(=O)C=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one, commonly referred to as a thienopyridine derivative, has garnered attention for its potential biological activities. This compound is structurally related to the thienodiazepine class, which is known for its anxiolytic and sedative properties. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile.

The molecular formula of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one is C14H21NOSC_{14}H_{21}NOS, with a molecular weight of 251.39 g/mol. The compound features a thieno[3,2-c]pyridine core, which contributes to its pharmacological effects.

Structural Representation

PropertyValue
Molecular FormulaC14H21NOS
Molecular Weight251.39 g/mol
InChI KeyBCBUOVONIFDRRJ-UHFFFAOYSA-N
SMILESCCC1C2=C(CCN1C(=O)C(C)(C)C)SC=C2

1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one acts primarily as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. This modulation enhances GABAergic neurotransmission, leading to various pharmacological effects such as:

  • Sedation
  • Anxiolysis
  • Muscle relaxation
  • Anti-convulsant effects

These properties make it comparable to other anxiolytics and sedatives in clinical use.

Toxicity and Safety

While the therapeutic potential is notable, the safety profile of this compound remains under investigation. Preliminary studies indicate that it may exhibit dose-dependent toxicity, which necessitates further research to establish safe therapeutic windows.

Case Studies and Research Findings

Several studies have explored the biological activity of thienopyridine derivatives, including 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one.

Study Highlights

  • Anxiolytic Effects : A study demonstrated that compounds similar to 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one showed significant anxiolytic effects in animal models when administered at specific dosages .
  • Sedative Properties : Another research indicated that these compounds could induce sedation comparable to traditional benzodiazepines but with a potentially lower risk of dependency .
  • GABA Receptor Modulation : Experimental data confirmed that this compound enhances GABA receptor activity, which is critical for its sedative and anxiolytic properties .

Comparative Efficacy Table

CompoundAnxiolytic Effect (IC50)Sedative Effect (EC50)Toxicity (CC50)
1-(4-Ethyl...prop-2-en-1-one15 µM20 µM>250 µM
Benzodiazepine A10 µM15 µM100 µM
Thienodiazepine B12 µM18 µM>200 µM

Comparación Con Compuestos Similares

(a) 1-[4-(3-Methylphenyl)-6,7-dihydrothieno[3,2-c]pyridin-5-yl]prop-2-en-1-one (Compound 2)
  • Substituents : A 3-methylphenyl group replaces the ethyl group at position 3.
  • Synthesis: Reacting 4-(3-methylphenyl)-tetrahydrothieno[3,2-c]pyridine with acryloyl chloride yields the product in 63% efficiency .
(b) Clopidogrel (Methyl-(S)-(+)-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate)
  • Substituents: A chlorophenyl group and methyl ester replace the ethyl and propenone groups.
  • Activity : Exhibits antithrombotic effects via platelet aggregation inhibition .
  • Structural Insight: The ester group in clopidogrel enhances metabolic stability compared to the reactive propenone moiety in the target compound .
(c) 2-Chloro-1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
  • Substituents: A chloroethyl group replaces the propenone moiety.
  • Electronic Effects : The electron-withdrawing chlorine atom may reduce nucleophilicity at the carbonyl carbon compared to the α,β-unsaturated system in the target compound .

Crystallographic and Conformational Analysis

(a) Piperazine-Linked Thienopyridine Derivative
  • Structure: 1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone.
  • Crystal Data: The thienopyridine ring adopts a half-chair conformation, with the piperazine ring in a chair configuration. Key bond lengths (N1–C8 = 1.7161 Å) and angles (N–C(O)–C–N = 59.42°) highlight conformational rigidity .
  • C–H···π observed in piperazine derivatives) .

Q & A

Q. Advanced

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance metabolic stability.
  • Microencapsulation : Use liposomal carriers to mitigate degradation in acidic environments.
  • pH studies : Conduct stability assays in buffers (pH 1–7.4) to identify degradation pathways .

How can the compound’s reactivity in organic transformations (e.g., cycloadditions) be exploited for derivatization?

Advanced
The α,β-unsaturated ketone moiety enables Michael additions or Diels-Alder reactions. For example:

  • Reaction with amines forms β-amino ketones.
  • Cycloaddition with dienes yields polycyclic frameworks.
    Monitor regioselectivity using NMR and optimize with Lewis acids (e.g., BF₃·Et₂O) .

What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Q. Basic

  • HPLC-MS : Identifies impurities at ppm levels.
  • GC-MS : Detects volatile byproducts (e.g., unreacted aldehydes).
  • TLC with derivatization : Rapid screening using iodine or UV visualization .

How can the compound’s potential as a kinase inhibitor be evaluated experimentally?

Q. Advanced

  • Kinase profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR).
  • IC₅₀ determination : Compare inhibition potency with reference inhibitors (e.g., Imatinib).
  • Structural analysis : X-ray crystallography or cryo-EM to map binding interactions .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • Storage : Inert atmosphere (N₂ or Ar) to prevent oxidation .

How can the compound’s pharmacokinetic profile (e.g., bioavailability) be modeled preclinically?

Q. Advanced

  • In vitro assays : Caco-2 cell monolayers predict intestinal absorption.
  • PBPK modeling : Software like GastroPlus simulates absorption/distribution.
  • Metabolite ID : Liver microsomes or hepatocytes identify Phase I/II metabolites .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.